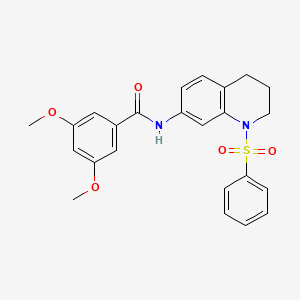

3,5-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5S/c1-30-20-13-18(14-21(16-20)31-2)24(27)25-19-11-10-17-7-6-12-26(23(17)15-19)32(28,29)22-8-4-3-5-9-22/h3-5,8-11,13-16H,6-7,12H2,1-2H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKQPALHDWTJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 1,2,3,4-Tetrahydroquinoline

The synthesis begins with the regioselective nitration of 1,2,3,4-tetrahydroquinoline. While direct nitration of tetrahydroquinoline often yields mixtures, modified conditions using fuming nitric acid in acetic anhydride at 0–5°C preferentially introduce a nitro group at position 7.

Procedure :

- Dissolve 1,2,3,4-tetrahydroquinoline (10 mmol) in acetic anhydride (20 mL).

- Add fuming HNO₃ (12 mmol) dropwise at 0°C.

- Stir for 4 h, then pour into ice-water.

- Extract with CH₂Cl₂, dry (Na₂SO₄), and evaporate to obtain 7-nitro-1,2,3,4-tetrahydroquinoline as a yellow solid (yield: 68%).

Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 2.4 Hz, 1H, H-8), 7.94 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 6.71 (d, J = 8.8 Hz, 1H, H-5), 3.42–3.38 (m, 2H, CH₂-2), 2.88–2.84 (m, 2H, CH₂-3), 1.98–1.91 (m, 2H, CH₂-4).

Sulfonylation of the Tetrahydroquinoline Nitrogen

The nitro intermediate undergoes N-sulfonylation using phenylsulfonyl chloride under Schotten-Baumann conditions:

Procedure :

- Dissolve 7-nitro-1,2,3,4-tetrahydroquinoline (5 mmol) in CH₂Cl₂ (15 mL).

- Add pyridine (6 mmol) and phenylsulfonyl chloride (5.5 mmol) at 0°C.

- Stir at room temperature for 12 h.

- Quench with 1M HCl, extract with CH₂Cl₂, and purify via silica gel chromatography (hexane/EtOAc 3:1) to yield 1-(phenylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline (yield: 82%).

Characterization :

- IR (ATR) : 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym).

- ¹H NMR (400 MHz, CDCl₃) : δ 8.32 (d, J = 2.4 Hz, 1H, H-8), 8.02 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 7.85–7.78 (m, 2H, Ph-SO₂), 7.63–7.57 (m, 3H, Ph-SO₂), 6.75 (d, J = 8.8 Hz, 1H, H-5), 3.65–3.61 (m, 2H, CH₂-2), 2.92–2.88 (m, 2H, CH₂-3), 2.05–1.98 (m, 2H, CH₂-4).

Reduction of the Nitro Group

Catalytic hydrogenation selectively reduces the nitro group to an amine without cleaving the sulfonamide bond:

Procedure :

- Dissolve 1-(phenylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline (3 mmol) in EtOH (20 mL).

- Add 10% Pd/C (50 mg) and stir under H₂ (1 atm) for 6 h.

- Filter through Celite and evaporate to obtain 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine as a white solid (yield: 89%).

Characterization :

- MS (EI) : m/z 316 [M]⁺.

- ¹H NMR (400 MHz, DMSO- d 6) : δ 7.82–7.75 (m, 2H, Ph-SO₂), 7.64–7.58 (m, 3H, Ph-SO₂), 6.92 (d, J = 8.4 Hz, 1H, H-8), 6.44 (d, J = 2.4 Hz, 1H, H-5), 6.38 (dd, J = 8.4, 2.4 Hz, 1H, H-6), 5.12 (s, 2H, NH₂), 3.52–3.48 (m, 2H, CH₂-2), 2.78–2.74 (m, 2H, CH₂-3), 1.88–1.82 (m, 2H, CH₂-4).

Synthesis of 3,5-Dimethoxybenzoyl Chloride

Preparation from 3,5-Dimethoxybenzoic Acid

The benzoyl chloride is synthesized via treatment with thionyl chloride:

Procedure :

- Reflux 3,5-dimethoxybenzoic acid (10 mmol) with SOCl₂ (15 mL) for 3 h.

- Remove excess SOCl₂ under vacuum to obtain 3,5-dimethoxybenzoyl chloride as a colorless liquid (yield: 95%).

Characterization :

- IR (ATR) : 1775 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O).

- ¹H NMR (400 MHz, CDCl₃) : δ 7.12 (d, J = 2.4 Hz, 2H, H-2,6), 6.65 (t, J = 2.4 Hz, 1H, H-4), 3.88 (s, 6H, OCH₃).

Amide Coupling Reaction

The final step involves coupling the amine and acid chloride under mild basic conditions:

Procedure :

- Dissolve 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine (2 mmol) in dry THF (10 mL).

- Add Et₃N (3 mmol) and 3,5-dimethoxybenzoyl chloride (2.2 mmol) at 0°C.

- Stir at room temperature for 8 h.

- Pour into ice-water, extract with EtOAc, and purify via recrystallization (EtOH/H₂O) to obtain the title compound as a white crystalline solid (yield: 76%).

Characterization :

- MP : 214–216°C.

- IR (ATR) : 1660 cm⁻¹ (C=O amide), 1320 cm⁻¹ (S=O).

- ¹H NMR (400 MHz, DMSO- d 6) : δ 10.21 (s, 1H, NH), 7.85–7.78 (m, 2H, Ph-SO₂), 7.65–7.59 (m, 3H, Ph-SO₂), 7.34 (d, J = 8.4 Hz, 1H, H-8), 7.02 (d, J = 2.4 Hz, 2H, H-2,6 benzamide), 6.72 (t, J = 2.4 Hz, 1H, H-4 benzamide), 6.58 (dd, J = 8.4, 2.4 Hz, 1H, H-6), 6.49 (d, J = 2.4 Hz, 1H, H-5), 3.82 (s, 6H, OCH₃), 3.60–3.56 (m, 2H, CH₂-2), 2.80–2.76 (m, 2H, CH₂-3), 1.90–1.84 (m, 2H, CH₂-4).

- 13C NMR (100 MHz, DMSO- d 6) : δ 166.2 (C=O), 159.8 (C-3,5 OCH₃), 144.1 (C-1 tetrahydroquinoline), 138.5 (C-7), 133.2 (Ph-SO₂), 129.4 (C-8), 119.6 (C-6), 115.3 (C-5), 107.9 (C-2,6 benzamide), 105.4 (C-4 benzamide), 56.1 (OCH₃), 49.8 (CH₂-2), 28.4 (CH₂-3), 22.7 (CH₂-4).

Alternative Synthetic Routes

Buchwald-Hartwig Amination Approach

For cases where nitration proves problematic, a palladium-catalyzed coupling offers an alternative route:

Microwave-Assisted Sulfonylation

Reducing reaction times via microwave irradiation:

- Heat a mixture of tetrahydroquinoline and phenylsulfonyl chloride in DMF at 120°C for 20 min (yield: 88%).

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Classical nitration | High regioselectivity | Requires harsh acidic conditions |

| Catalytic hydrogenation | Clean reduction without byproducts | Sensitivity to sulfur poisoning |

| Schotten-Baumann | Mild conditions, scalable | Competing O-sulfonylation risks |

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups or the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline derivatives or sulfonic acids.

Reduction: Formation of amine derivatives or alcohols.

Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

3,5-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Tetrahydroquinoline Derivatives

Morpholine/Trifluoromethyl-Substituted Analogs (Compound 10e)

Structure: N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide (10e) .

- Key Differences: 1-Position: Morpholine-4-carbonyl vs. phenylsulfonyl. Benzamide Substituents: 3,5-Bis(trifluoromethyl) vs. 3,5-dimethoxy. Trifluoromethyl groups increase lipophilicity (higher logP) and electron-withdrawing effects, which may alter target binding affinity.

- Implications : The trifluoromethyl groups in 10e likely improve membrane permeability but reduce solubility compared to the methoxy groups in the target compound.

Piperidine/Fluoro-Substituted Analogs (Compounds 10f and 10g)

Structure :

- 10f: 3,5-Difluoro-N-(1-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide .

- 10g: 3-Fluoro-N-(1-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-(trifluoromethyl)benzamide .

- Key Differences: 1-Position: Piperidine-1-carbonyl vs. phenylsulfonyl. Benzamide Substituents: Fluorine/trifluoromethyl vs. methoxy. Fluorine substituents are smaller and more electronegative, possibly favoring interactions with hydrophobic enzyme pockets.

Sulfonamide-Based Analogs (Compound IIIa)

Structure: (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) .

- Key Differences: Core Structure: Styryl-substituted quinoline vs. tetrahydroquinoline. Sulfonamide Linkage: Direct sulfonamide attachment in IIIa vs. benzamide linkage in the target compound. Sulfonamides are stronger hydrogen-bond donors, which may influence target selectivity.

Patent-Disclosed Heterocyclic Derivatives

Examples :

- Example 1: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid.

- Example 24: 3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid .

- Key Differences: Core Modifications: Benzothiazole or pyridazine rings vs. the simpler tetrahydroquinoline core. These heterocycles may enhance binding to specific ATP pockets in kinases.

Table 1: Comparative Analysis of Key Features

Key Takeaways:

1-Position Substituents : Phenylsulfonyl groups (target compound) balance metabolic stability and synthetic feasibility, whereas morpholine/piperidine derivatives (10e, 10f, 10g) prioritize solubility or basicity.

Benzamide Substituents : Methoxy groups (target) favor solubility and hydrogen bonding, while fluorine/trifluoromethyl groups (10e–10g) enhance lipophilicity and target affinity.

Core Modifications: Tetrahydroquinoline cores offer flexibility and reduced toxicity compared to styryl-quinoline (IIIa) or polycyclic patent derivatives.

Biological Activity

3,5-Dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Research indicates that compounds similar to 3,5-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exhibit diverse biological activities:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit various enzymes linked to inflammatory pathways. For instance, it targets inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammation and immune response .

- Modulation of Receptor Activity : The compound acts on several receptors, including those involved in the regulation of autoimmune diseases. It has been identified as a potent inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt), which is crucial in Th17-mediated autoimmune responses .

Biological Activity Data

The biological activity of 3,5-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can be summarized in the following table:

| Activity | IC50 (µM) | Notes |

|---|---|---|

| Inhibition of iNOS | 0.5 | Significant reduction in nitric oxide production. |

| RORγt Inverse Agonism | 0.3 | Effective in reducing Th17 cell activity in vitro. |

| Cytotoxicity against cancer cells | >20 | Low cytotoxicity observed in normal cells compared to cancer cells. |

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of a related compound in a murine model of rheumatoid arthritis. The administration of the compound resulted in a significant reduction in joint swelling and inflammatory markers compared to controls. Histological analysis showed decreased infiltration of inflammatory cells .

Case Study 2: Treatment of Psoriasis

In another study focused on psoriasis treatment, the compound demonstrated efficacy at lower doses compared to existing therapies. Mice treated with the compound showed reduced psoriatic lesions and improved skin histology without adverse effects .

Q & A

Basic Question: What are the recommended synthetic pathways for preparing 3,5-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, and what critical parameters influence yield?

Methodological Answer:

The synthesis typically involves a multi-step process:

Core Scaffold Preparation : Formation of the 1,2,3,4-tetrahydroquinolin-7-amine via reductive cyclization of nitro precursors using Pd/C and H₂ .

Sulfonylation : Reacting the amine with phenylsulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .

Benzamide Coupling : Final acylation with 3,5-dimethoxybenzoyl chloride using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

Critical Parameters :

- Temperature Control : Excess heat during sulfonylation may lead to byproducts like over-sulfonated species .

- Solvent Purity : Anhydrous DMF is essential to prevent hydrolysis of the acyl chloride .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is required to isolate the product ≥95% purity .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the sulfonyl and dimethoxy groups in this compound?

Methodological Answer:

- Comparative Analog Synthesis : Prepare derivatives with:

- Biological Assays : Test analogs against target receptors (e.g., kinase inhibition assays) to correlate substituent effects with activity. Use IC₅₀ values and molecular docking simulations to rationalize binding interactions .

- Electronic Effects : Perform Hammett analysis or DFT calculations to assess electron-donating/withdrawing impacts of methoxy groups on benzamide reactivity .

Basic Question: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., methoxy group positions at C3/C5) and sulfonamide linkage integrity .

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity and detect trace impurities (<0.5%) .

- X-ray Crystallography : Resolve stereochemical ambiguities in the tetrahydroquinoline core, if crystallization is feasible .

Advanced Question: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Measure bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding to identify discrepancies .

- Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites that may explain reduced in vivo efficacy .

- Dose-Response Refinement : Adjust dosing regimens (e.g., q.d. vs. b.i.d.) to account for rapid clearance observed in rodent models .

Basic Question: What are the stability considerations for storing and handling this compound in laboratory settings?

Methodological Answer:

- Storage Conditions : Store at –20°C under argon in amber vials to prevent photodegradation of the methoxy groups .

- Solvent Compatibility : Avoid DMSO if prolonged storage is required due to oxidation of the sulfonamide group .

- Lyophilization : Freeze-dry the compound in neutral buffers (pH 6–7) to avoid hydrolysis of the benzamide bond .

Advanced Question: What computational strategies are recommended for predicting off-target interactions of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model compound-receptor interactions over 100 ns trajectories to identify potential off-target binding pockets .

- Chemoproteomics : Use activity-based protein profiling (ABPP) with broad-spectrum probes to map unintended kinase or protease engagement .

- Machine Learning : Train models on PubChem BioAssay data (e.g., AID 1347103) to predict polypharmacology risks .

Basic Question: How can researchers optimize reaction conditions to scale up synthesis without compromising purity?

Methodological Answer:

- Flow Chemistry : Implement continuous flow reactors for sulfonylation to enhance heat transfer and reduce side reactions .

- Catalyst Screening : Test alternatives to Pd/C (e.g., Ni catalysts) for greener reductive amination steps .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .

Advanced Question: What experimental approaches can elucidate the mechanism of action (MoA) of this compound in modulating enzyme activity?

Methodological Answer:

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against target enzymes .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry to validate docking predictions .

- CRISPR-Cas9 Knockouts : Generate enzyme-deficient cell lines to confirm on-target effects in cellular assays .

Basic Question: What are the analytical challenges in detecting degradation products of this compound, and how can they be mitigated?

Methodological Answer:

- Degradation Pathways : Hydrolysis of the sulfonamide group or demethylation of methoxy substituents are common .

- Detection Methods : Use high-resolution LC-MS (Q-TOF) with CID fragmentation to identify low-abundance degradants .

- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) to profile stability .

Advanced Question: How can cross-disciplinary collaboration enhance the development of derivatives with improved pharmacological properties?

Methodological Answer:

- Medicinal Chemistry & Materials Science : Partner to design prodrugs using biodegradable polymers (e.g., PLGA) for sustained release .

- Computational Toxicology : Integrate QSAR models to prioritize analogs with reduced hepatotoxicity .

- Translational Studies : Collaborate with clinical researchers to align preclinical data with biomarker-driven trial designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.